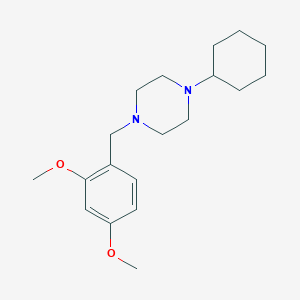
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, also known as DPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPC is a pyrazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and histone deacetylase (HDAC). Inhibition of these enzymes may lead to the modulation of various cellular pathways, including the inflammatory response, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects, as it inhibits the production of reactive oxygen species and protects against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
One advantage of using 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target enzymes, which may lead to a more specific and effective inhibition. Another advantage of using this compound is its stability and solubility in various solvents, which may facilitate its use in various experimental settings. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile. One direction is the further investigation of its potential use as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is the synthesis of this compound derivatives with improved potency and selectivity. Additionally, the study of the mechanism of action of this compound and its interaction with its target enzymes may lead to the development of more effective inhibitors. Finally, the study of the physicochemical properties of this compound and its potential use in materials science and organic electronics may lead to the development of new functional materials.
合成法
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile can be synthesized using various methods, including the one-pot synthesis method, the Suzuki-Miyaura cross-coupling reaction, and the palladium-catalyzed Heck reaction. The one-pot synthesis method involves the reaction of 3,4-dimethylbenzaldehyde, phenylhydrazine, and malononitrile in the presence of a catalytic amount of piperidine. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3,4-dimethylphenylboronic acid and 1-phenyl-1H-pyrazole-4-carbonitrile in the presence of a palladium catalyst. The palladium-catalyzed Heck reaction involves the reaction of 3,4-dimethylphenyl iodide and 1-phenyl-1H-pyrazole-4-carbonitrile in the presence of a palladium catalyst.
科学的研究の応用
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated for its potential use as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, this compound has been studied for its potential use as a building block for the synthesis of organic semiconductors. In organic electronics, this compound has been investigated for its potential use as a dopant for the synthesis of organic light-emitting diodes.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-13-8-9-15(10-14(13)2)18-16(11-19)12-21(20-18)17-6-4-3-5-7-17/h3-10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVDRGVTOIJVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)


![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)

![N-benzyl-5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5698915.png)

![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5698932.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5698937.png)


![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)
